molecular formula C15H14N6O B4322705 N-(2-METHYLPHENYL)-2-[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]ACETAMIDE

N-(2-METHYLPHENYL)-2-[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]ACETAMIDE

Cat. No.: B4322705
M. Wt: 294.31 g/mol
InChI Key: QSFLDRQZOGTNJA-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-2-[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]ACETAMIDE: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tetrazole ring, a pyridine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-2-[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]ACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Pyridine: The tetrazole derivative is then coupled with a pyridine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the pyridinyl-tetrazole intermediate.

    Acetamide Formation: The final step involves the reaction of the pyridinyl-tetrazole intermediate with 2-methylphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-METHYLPHENYL)-2-[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]ACETAMIDE can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used in the presence of catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole and pyridine derivatives.

Scientific Research Applications

N-(2-METHYLPHENYL)-2-[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-2-[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with proteins in a similar manner.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYLPHENYL)-2-[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]ACETAMIDE: can be compared with other tetrazole-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tetrazole and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(5-pyridin-4-yltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-11-4-2-3-5-13(11)17-14(22)10-21-19-15(18-20-21)12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFLDRQZOGTNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-METHYLPHENYL)-2-[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]ACETAMIDE
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N-(2-METHYLPHENYL)-2-[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]ACETAMIDE
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N-(2-METHYLPHENYL)-2-[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]ACETAMIDE
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N-(2-METHYLPHENYL)-2-[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]ACETAMIDE
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N-(2-METHYLPHENYL)-2-[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]ACETAMIDE
Reactant of Route 6
N-(2-METHYLPHENYL)-2-[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]ACETAMIDE

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